molecular formula C12H13NO B1427970 2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile CAS No. 1248140-56-8

2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile

Cat. No. B1427970
CAS RN: 1248140-56-8
M. Wt: 187.24 g/mol
InChI Key: VRTIFVRWGXKVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile is a chemical compound that belongs to the class of nitriles. It is also known as 3-Methyl-2-(3-methylphenyl)-2-oxobutanenitrile or MMBN. This compound is widely used in scientific research for its unique properties and applications.

Scientific Research Applications

Green Chemistry

“2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile” can be synthesized using green chemistry approaches, which are environmentally friendly and sustainable. These methods reduce the use of hazardous substances and promote the efficiency of chemical processes .

Anti-HIV Research

The structural flexibility of “2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile” allows for the creation of compounds that could potentially inhibit HIV. Research in this area is ongoing, with the aim of developing more effective treatments for HIV/AIDS .

Anticancer Research

The compound’s derivatives are being explored for their anticancer properties. By altering the molecular structure, scientists aim to enhance the biological activity and target specific pathways involved in cancer progression .

Antibacterial and Antiviral Agents

Due to its structural adaptability, “2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile” is used to develop new antibacterial and antiviral agents. These agents can be tailored to combat specific strains of bacteria and viruses, contributing to the field of infectious disease treatment .

properties

IUPAC Name

2-methyl-4-(3-methylphenyl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9-4-3-5-11(6-9)12(14)7-10(2)8-13/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTIFVRWGXKVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile
Reactant of Route 3
2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile
Reactant of Route 4
Reactant of Route 4
2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile
Reactant of Route 6
2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.